

Unveiling the Molecular Targets of Dragmacidin D: An In-depth Technical Guide

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Compound of Interest

Compound Name: Dragmacidin D

Cat. No.: B1256499

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dragmacidin D, a complex bis-indole alkaloid isolated from marine sponges, has garnered significant attention within the scientific community for its diverse and potent biological activities. Exhibiting a range of effects including antitumor, antiviral, and enzyme-inhibitory properties, **Dragmacidin D** presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the putative molecular targets of **Dragmacidin D**, with a focus on its anticancer mechanisms. The information is presented to aid researchers and drug development professionals in furthering the investigation and potential clinical application of this marine natural product.

Putative Molecular Targets and Mechanisms of Action

The mechanism of action of **Dragmacidin D** is multifaceted, with several putative molecular targets identified through various studies. The most prominent hypotheses center on its ability to induce apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC), through the inhibition of fundamental cellular processes and modulation of key signaling pathways.

Inhibition of Protein Synthesis and Ribonucleotide Reductase

Recent studies utilizing reverse-phase protein arrays (RPPA) have provided significant insights into the molecular perturbations induced by **Dragmacidin D** in cancer cells.[1] This high-throughput antibody-based technique allows for the quantification of hundreds of proteins and their post-translational modifications, offering a broad view of the cellular response to a given compound.

Treatment of TNBC spheroids with **Dragmacidin D** resulted in significant alterations in protein expression profiles, leading to the hypothesis that it may act as an inhibitor of both protein synthesis and ribonucleotide reductase.[1] This conclusion is drawn from the observed downstream effects on cellular machinery and comparison to the effects of known inhibitors of these processes. Further direct biochemical assays are required to definitively confirm these targets.

Serine/Threonine Protein Phosphatase Inhibition

An earlier report identified **Dragmacidin D** as a potent inhibitor of serine/threonine protein phosphatases, specifically targeting protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). These enzymes are crucial regulators of a vast array of cellular processes, and their inhibition can lead to a variety of cellular outcomes, including apoptosis. While this was one of the initial activities described for **Dragmacidin D**, the potency was later described as modest, being in the high micromolar-to-millimolar range.

Antiviral Activity

Dragmacidin D has also been reported to possess antiviral properties, notably inhibiting the replication of the feline leukemia virus (FeLV).[2] The precise mechanism of this antiviral action has not been fully elucidated and requires further investigation.

Quantitative Data on Biological Activity

The biological activity of **Dragmacidin D** has been quantified in various cancer cell lines and against specific molecular targets. The following tables summarize the available quantitative data.

Cell Line	Assay Type	Parameter	Value	Treatment Time	Reference
MDA-MB-231 (TNBC)	Spheroid (Caspase 3/7)	IC50	8 ± 1 µM	24 h	[2]
MDA-MB-468 (TNBC)	Spheroid (Caspase 3/7)	IC50	16 ± 0.6 µM	24 h	[2]
MDA-MB-231 & 468 (TNBC)	2D MTT	IC50	>75 µM	72 h	[2]
P388 (Murine Leukemia)	Cytotoxicity	IC50	1.4 µg/mL (2.6 µM)	72 h	[2]
A549 (Human Lung)	Cytotoxicity	IC50	4.4 µg/mL (8.3 µM)	72 h	[2]

Table 1: Cytotoxicity of **Dragmacidin D** in Cancer Cell Lines

Virus	Assay Type	Parameter	Value	Reference
Feline Leukemia Virus (FeLV)	ELISA	Minimum Inhibitory Conc.	6.25 µg/mL (11.7 µM)	[2]

Table 2: Antiviral Activity of **Dragmacidin D**

Signaling Pathways and Cellular Effects

Dragmacidin D exerts its biological effects through the modulation of several critical signaling pathways and by inducing significant changes in cellular components.

Impact on Signaling Pathways

Based on protein array data, **Dragmacidin D** is believed to influence a network of interconnected signaling pathways crucial for cancer cell survival and proliferation. These

include:

- PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.
- Wnt Signaling Pathway: Involved in cell fate determination, proliferation, and migration.
- NF-κB Signaling Pathway: A key player in inflammation, immunity, and cell survival.
- AhR Signaling Pathway: Mediates responses to environmental toxins and is implicated in cancer.

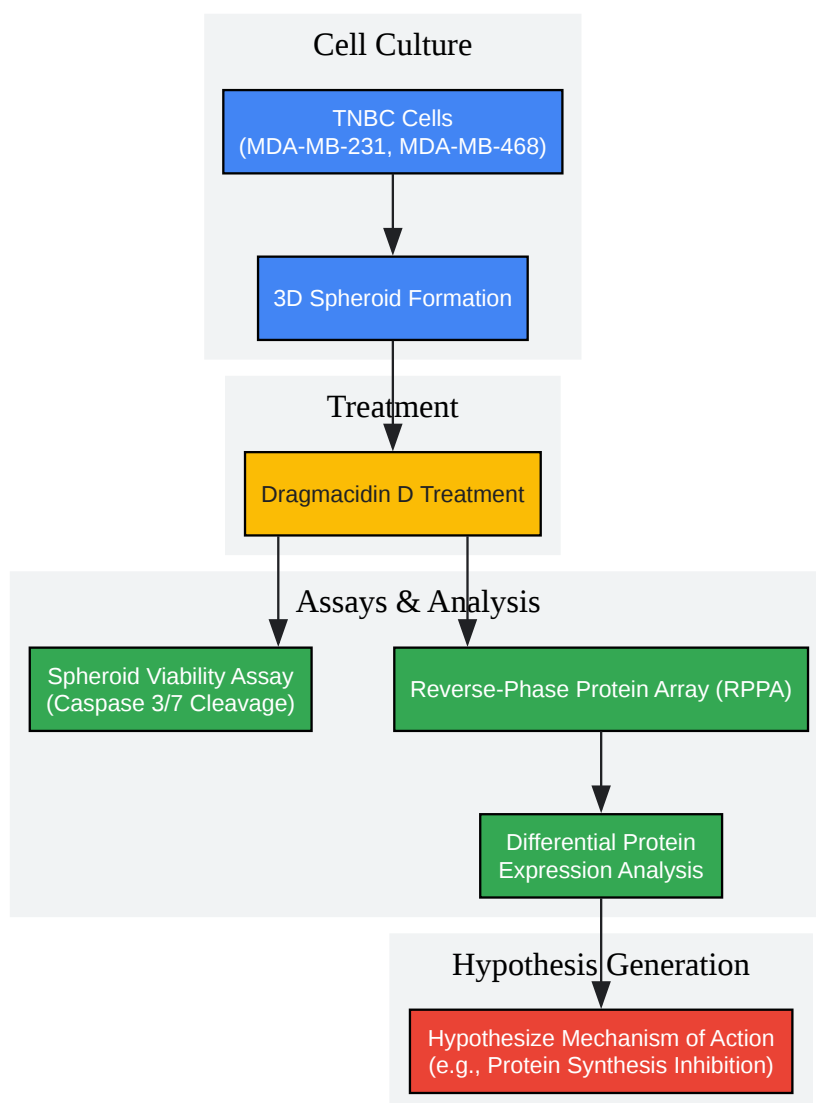
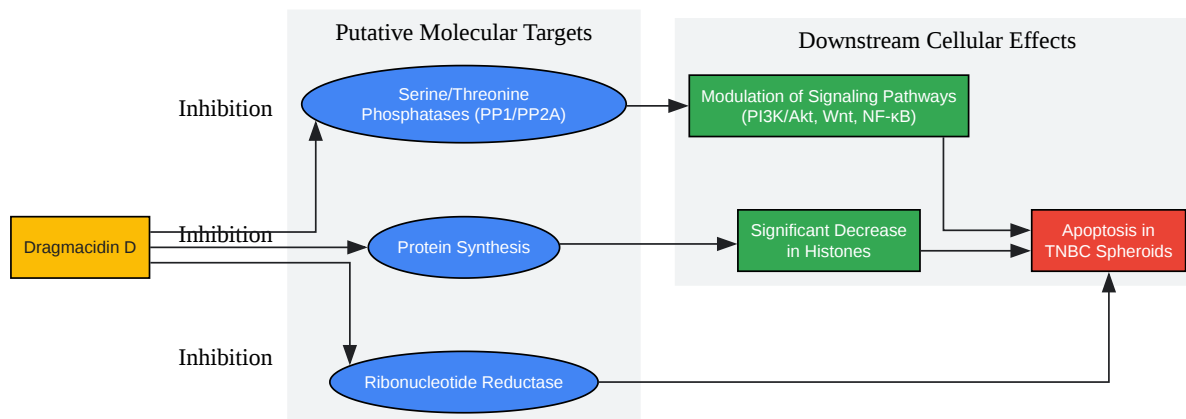
The interplay between **Dragmacidin D** and these pathways likely contributes to its potent pro-apoptotic effects.

Reduction in Histone Levels

A notable and profound effect of **Dragmacidin D** treatment observed in TNBC spheroids is a significant decrease in the expression of histones.^[2] The mechanism behind this reduction is not yet fully understood but could be linked to the hypothesized inhibition of protein synthesis or other upstream regulatory events. The depletion of these fundamental chromatin components would have drastic consequences for DNA packaging, gene expression, and overall cell viability.

Mandatory Visualizations

Hypothesized Mechanism of Action of Dragmacidin D



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